Cas no 320727-00-2 (2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid)

2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Quinazolinecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-
- 2-OXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID
- 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
-
- インチ: 1S/C9H8N2O3/c12-8(13)5-1-2-7-6(3-5)4-10-9(14)11-7/h1-3H,4H2,(H,12,13)(H2,10,11,14)
- InChIKey: OTVNFOZHKCWFJX-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(C(O)=O)C=C2)CNC1=O
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725014-5.0g |
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid |
320727-00-2 | 93% | 5.0g |
$5569.0 | 2023-07-10 | |
Enamine | EN300-1725014-0.05g |
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid |
320727-00-2 | 93% | 0.05g |
$313.0 | 2023-09-20 | |
Enamine | EN300-1725014-2.5g |
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid |
320727-00-2 | 93% | 2.5g |
$2818.0 | 2023-09-20 | |
Enamine | EN300-1725014-1g |
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid |
320727-00-2 | 93% | 1g |
$1342.0 | 2023-09-20 | |
1PlusChem | 1P00CN14-5g |
2-OXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID |
320727-00-2 | 93% | 5g |
$6946.00 | 2024-05-05 | |
A2B Chem LLC | AF88920-250mg |
2-OXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID |
320727-00-2 | 93% | 250mg |
$735.00 | 2024-04-20 | |
1PlusChem | 1P00CN14-500mg |
2-OXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID |
320727-00-2 | 95% | 500mg |
$1350.00 | 2025-02-26 | |
1PlusChem | 1P00CN14-1g |
2-OXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID |
320727-00-2 | 95% | 1g |
$1715.00 | 2025-02-26 | |
Enamine | EN300-1725014-0.25g |
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid |
320727-00-2 | 93% | 0.25g |
$665.0 | 2023-09-20 | |
Enamine | EN300-1725014-0.5g |
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid |
320727-00-2 | 93% | 0.5g |
$1047.0 | 2023-09-20 |
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Wei Chen Nanoscale, 2015,7, 6957-6990
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acidに関する追加情報
Introduction to 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS No. 320727-00-2)
2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, identified by the chemical identifier CAS No. 320727-00-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the quinazoline family, a class of scaffolds widely recognized for their biological activity and pharmacological relevance. The structure of 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid features a fused ring system consisting of a pyrimidine-like core with additional substituents that contribute to its unique chemical and biological properties.
The compound’s molecular formula and structural configuration make it a valuable intermediate in the synthesis of various pharmacologically active agents. Its presence in drug development pipelines is often attributed to its ability to serve as a precursor for more complex molecules designed to interact with biological targets. The carboxylic acid functionality at the 6-position of the tetrahydroquinazoline ring enhances its reactivity, allowing for further derivatization and functionalization, which is crucial in medicinal chemistry.
In recent years, there has been growing interest in quinazoline derivatives due to their demonstrated efficacy in treating a range of diseases. 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid has been studied for its potential applications in anti-inflammatory, antiviral, and anticancer therapies. The compound’s ability to modulate enzyme activity and interfere with signaling pathways has made it a focal point in preclinical research. Specifically, its derivatives have shown promise in inhibiting kinases and other enzymes implicated in tumor growth and progression.
Advances in computational chemistry and high-throughput screening have accelerated the discovery of novel compounds derived from 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. These methodologies allow researchers to predict the biological activity of analogs with high precision before synthesizing them in the lab. Such computational approaches have been instrumental in identifying lead compounds for further optimization.
The synthesis of 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid involves multi-step organic reactions that require careful control of reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carboxylic acid moiety. The efficiency and scalability of these synthetic pathways are critical factors that influence the compound’s availability for industrial applications.
From a pharmaceutical perspective, the pharmacokinetic properties of derivatives of 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid are under intense scrutiny. Researchers are particularly interested in optimizing solubility, bioavailability, and metabolic stability to enhance therapeutic efficacy. The carboxylic acid group provides a handle for conjugation with other biomolecules or for salt formation to improve solubility profiles.
Recent clinical trials have begun to explore the potential of compounds derived from CAS No. 320727-00-2 in treating refractory diseases. While these trials are still in early stages, preliminary results suggest that certain derivatives exhibit significant therapeutic benefits without notable side effects. This has spurred further investigation into structurally related compounds as candidates for future drug candidates.
The role of 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid extends beyond its direct therapeutic applications; it also serves as a building block for more complex molecules. Its structural versatility allows chemists to design libraries of derivatives with tailored properties for specific biological targets. This modular approach has been particularly successful in fragment-based drug design strategies.
In conclusion,CAS No. 320727-00-2 represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and reactivity make it indispensable for synthesizing novel therapeutics aimed at treating various diseases. As research continues to uncover new applications and synthetic methodologies for this compound and its derivatives,its importance is likely to grow further within the pharmaceutical industry.
320727-00-2 (2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid) 関連製品
- 884-39-9(Methyldopa hydrochloride)
- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)
- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)
- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 1514227-80-5((1,3-thiazol-2-yl)methanesulfonamide)
- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)
- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)



